molecular formula C62H95N16O28P B136978 Pp60 c-src (521-533) (phosphorylated) CAS No. 149299-77-4

Pp60 c-src (521-533) (phosphorylated)

Cat. No. B136978
CAS RN: 149299-77-4
M. Wt: 1543.5 g/mol
InChI Key: QTTDEIYNMOIHBO-VVTMTNTLSA-N
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Description

Pp60 c-src (521-533) (phosphorylated) is a peptide corresponding to the pp60 c-src carboxy terminal regulatory domain. It is phosphorylated at Tyr 527 . This peptide binds to pp60 c-src and pp60 v-src at the SH2 domain, suppressing their tyrosine kinase activity and transforming potential .


Synthesis Analysis

The synthesis of Pp60 c-src (521-533) (phosphorylated) involves the creation of a peptide corresponding to the pp60 c-src carboxy terminal regulatory domain . The peptide is then phosphorylated at Tyr 527 .


Molecular Structure Analysis

The molecular weight of Pp60 c-src (521-533) (phosphorylated) is 1543.5 . Its formula is C 62 H 95 N 16 O 28 P . The sequence of this peptide is TSTEPQYQPGENL, with a modification at Tyr-7 (pTyr) .


Chemical Reactions Analysis

Pp60 c-src (521-533) (phosphorylated) binds to pp60 c-src and pp60 v-src at the SH2 domain . This binding suppresses their tyrosine kinase activity and transforming potential .


Physical And Chemical Properties Analysis

Pp60 c-src (521-533) (phosphorylated) is soluble to 1 mg/ml in water . It should be stored at -20°C .

Scientific Research Applications

Regulation of Focal Adhesion Formation

This compound is known to regulate focal adhesion formation and cell spreading, which are critical processes in cellular biology. Focal adhesions are complex structures that form at the cell surface and are involved in cell adhesion to the extracellular matrix, signaling, and mechanical signal transduction .

Cell Motility

“Pp60 c-src (521-533) (phosphorylated)” also plays a key role in regulating cell motility. Cell motility is essential for various physiological processes, including embryonic development, wound healing, and immune responses .

Signaling Pathway Regulation

The compound is a key component in the signaling pathway triggered by the motogenic hyaluronan receptor RHAMM. This pathway is significant for cell migration and proliferation .

Suppression of Tyrosine Kinase Activity

It binds to pp60 c-src and pp60 v-src at the SH2 domain, suppressing their tyrosine kinase activity. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein, which can affect the activity of the protein in various ways .

Transformation Potential

By binding to the SH2 domain of pp60 c-src protein, it affects the transforming potential of these proteins, which is related to their ability to induce cellular transformation and potentially lead to cancerous growth .

Regulation of Kinase Activity

The peptide fragment of this compound is involved in the regulation of kinase activity by binding intramolecularly or intermolecularly to the SH2 domain of the pp60 c-src protein. This regulation is crucial for controlling various cellular processes .

Mechanism of Action

Target of Action

The primary target of the compound “Pp60 c-src (521-533) (phosphorylated)” is the SH2 domain of the pp60 c-src and pp60 v-src proteins . These proteins are part of the Src family kinases, which play crucial roles in cellular proliferation, survival, migration, and differentiation.

Mode of Action

The compound, also known as “TSTEPQYQPG ENL”, corresponds to the carboxy terminal regulatory domain of pp60 c-src, and it is phosphorylated at Tyr527 . It binds to the SH2 domain of pp60 c-src and pp60 v-src, which results in the suppression of their tyrosine kinase activity and transforming potential . This interaction effectively inhibits the kinase activity of these proteins, thereby regulating their function in the cell.

Result of Action

The binding of “Pp60 c-src (521-533) (phosphorylated)” to the SH2 domain of pp60 c-src and pp60 v-src suppresses their tyrosine kinase activity and transforming potential . This suppression can lead to the regulation of cellular processes controlled by these proteins, such as cell growth, proliferation, and differentiation. The exact molecular and cellular effects would depend on the specific cellular context and the other signaling pathways involved.

properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTDEIYNMOIHBO-VVTMTNTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N16O28P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583208
Record name L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh

CAS RN

149299-77-4
Record name L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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